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Compound Name: 3-Amino-3-(4-bromophenyl)propanoic acid

Cat. No.: B3041869

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-3-(4-bromophenyl)propanoic Acid

Executive Summary

3-Amino-3-(4-bromophenyl)propanoic acid is a non-proteinogenic 3-amino acid that has emerged as a pivotal structural motif in medicinal chemisi
acid backbone, and a synthetically versatile bromophenyl ring, makes it a highly valuable building block for drug discovery and polymer development.
spectroscopic profile, and key experimental methodologies. It is intended for researchers, scientists, and drug development professionals who require
explore not only the fundamental characteristics but also the scientific rationale behind its application, particularly in the development of therapeutics

Introduction and Strategic Importance
At its core, 3-Amino-3-(4-bromophenyl)propanoic acid is a derivative of -alanine, where a 4-bromophenyl group is attached to the B-carbon. This

« Chirality: The B-carbon becomes a stereocenter, meaning the molecule exists as two enantiomers, (R) and (S). This is of paramount importance in
profiles.

« Aromatic Moiety: The phenyl ring provides a rigid scaffold that can engage in various intermolecular interactions within biological targets, such as p

« Bromo-Substitution: The bromine atom is not merely a steric element. It significantly alters the electronic properties of the phenyl ring and serves a
techniques like palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to append other molecular fragments, facilitating th:

These features have established the compound as a crucial intermediate in synthesizing novel therapeutic agents, particularly those targeting the ner
potential treatments of neurological conditions like Alzheimer's and Parkinson's disease.[1]

Core Physicochemical Properties

A thorough understanding of the fundamental properties of a compound is the bedrock of its successful application in research and development.

Property Data

IUPAC Name 3-Amino-3-(4-bromophenyl)propanoic acid

Synonyms DL-B-(4-bromophenyl)alanine, 4-Bromo-B-phenylalanine
CAS Number 39773-47-2 (for racemate)

Molecular Formula CoH10BrNO2

Molecular Weight 244.09 g/mol

Appearance White to off-white solid

Molecular Structure and Stereochemistry

The presence of both a basic amino group and an acidic carboxylic acid group makes the molecule amphoteric. In solid form and at physiological pH,
pharmaceutical development involves the separation and use of single enantiomers, such as (S)-3-Amino-3-(4-bromophenyl)propanoic acid or its

Solubility Profile
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Due to its amphoteric and zwitterionic nature, the solubility of 3-Amino-3-(4-bromophenyl)propanoic acid is highly dependent on pH.

« Aqueous Solubility: It is expected to have low solubility in neutral water but will readily dissolve in aqueous acidic solutions (by protonating the amir
acid to form an anionic salt). A related compound, (S)-2-amino-3-(4-bromophenyl)propanoic acid, is reported to be soluble in 0.1 M NaOH.[7][8]

« Organic Solubility: Solubility in non-polar organic solvents is generally low. It may exhibit partial solubility in polar protic solvents like methanol or et
Acidity and Basicity (pKa)
The molecule possesses two ionizable groups:

« Carboxylic Acid (-COOH): The pKa of the carboxylic acid group is estimated to be around 3.5 - 4.0. This is based on the predicted pKa of 3.66 for t
the bromophenyl group acidifies this proton compared to a simple alkyl carboxylic acid.

* Amino Group (-NH2): The pKa of the conjugate acid (-NHs*) is expected to be in the typical range for primary amines, around 9.0 - 10.0.
These pKa values are critical for designing drug formulations, predicting absorption in the gastrointestinal tract, and understanding its behavior in bioc

Spectroscopic and Chromatographic Characterization

Structural confirmation and purity assessment are non-negotiable in scientific research. The following properties are expected for 3-Amino-3-(4-bron

Nuclear Magnetic Resonance (NMR) Spectroscopy

« 1H NMR: The proton NMR spectrum should display characteristic signals: two doublets in the aromatic region (around 7.0-7.6 ppm) typical of a 1,4
diastereotopic protons of the methylene group (-CH2-COOH) appearing as a multiplet (or a pair of doublets of doublets) around 2.5-3.0 ppm. The N

* 13C NMR: The carbon spectrum will show six distinct signals in the aromatic region, including a signal for the carbon atom bonded to bromine at a ¢
chiral B-carbon, and the a-carbon.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming molecular weight. The electron impact (El) or electrospray ionization (ESI) mass spectrum will show a r
pattern for bromine: two peaks of nearly equal intensity separated by 2 m/z units (for the 7°Br and 8!Br isotopes), confirming the presence of a single |

Infrared (IR) Spectroscopy

The IR spectrum provides information on functional groups. Key expected absorption bands include:
* Abroad band from 2500-3300 cm~t (O-H stretch of the carboxylic acid).
+ Medium N-H stretching bands around 3300-3500 cm™.

« Astrong C=0 stretching band around 1700-1725 cm~ (for the carboxylic acid) and potentially a C=0 band for the zwitterionic carboxylate around :

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the standard method for determining the purity of the compound. A C18 column with a mobile phase consisting of a water/acetonitrile or"
effective. The acid modifier ensures the protonation of both the amino and carboxyl groups, leading to sharp, well-defined peaks.

Key Experimental Methodologies

The following protocols are foundational for the characterization and quality control of 3-Amino-3-(4-bromophenyl)propanoic acid.

Workflow for Physicochemical Characterization
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Caption: A typical workflow from synthesis to characterization and application.

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

« Objective: To determine the chemical purity of a sample.

« Rationale: This method separates the target compound from impurities based on polarity. A C18 (non-polar) stationary phase is used, and a polar r

« Instrumentation & Reagents:

o

HPLC system with UV detector

o

C18 column (e.g., 4.6 x 150 mm, 5 pm)

o

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

o

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
o Sample: ~1 mg/mL dissolved in a 50:50 mixture of Mobile Phase A:B
« Methodology:

o Equilibrate the column with 95% A / 5% B for 10 minutes.

o

Inject 10 pL of the sample.

o

Run a linear gradient from 5% B to 95% B over 20 minutes.

Hold at 95% B for 5 minutes.

o

o Return to initial conditions and re-equilibrate.

Monitor the eluent at 254 nm.

o

« Validation: The purity is calculated as the area of the main peak divided by the total area of all peaks. A pure sample should exhibit a single major
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Synthetic Utility and Applications

The true power of 3-Amino-3-(4-bromophenyl)propanoic acid lies in its role as a versatile synthetic intermediate.

Synthetic Access

A common laboratory-scale synthesis is the Rodionov reaction, which involves the condensation of 4-bromobenzaldehyde, malonic acid, and an amn

Application in Medicinal Chemistry: A Reactive Handle

The C-Br bond is a powerful tool for building molecular complexity. It provides a reliable site for palladium-catalyzed cross-coupling reactions, allowin
drug discovery for rapidly generating libraries of related compounds to optimize biological activity.[4]

Palladium-Catalyzed Cross-Coupling

Stille Coupling
(+ Organostannane)

3-Amino-3-(4-bromophenyl)
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Click to download full resolution via product page
Caption: Synthetic diversification via cross-coupling reactions.

This strategic use of the bromo-substituent enables researchers to fine-tune the steric and electronic properties of drug candidates, enhancing their p
development of therapeutics for neurological disorders, where precise molecular interactions are paramount.[4]

Conclusion

3-Amino-3-(4-bromophenyl)propanoic acid is far more than a simple chemical. It is a strategically designed building block whose physicochemical
its synthetically versatile bromophenyl group provide a robust platform for innovation. For researchers in drug development and materials science, a (
robust synthetic routes and reliable analytical methods to creating next-generation pharmaceuticals and advanced materials.
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' Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While
regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/lBulk Grade? Request Custom Synthesis Quote

BenchChem Conta
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